(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo-triazolone family, characterized by a fused bicyclic core (thiazole and triazole rings) with a Z-configuration benzylidene substituent at the 5-position. Key structural features include:
- 3,4-Dimethoxyphenyl group at the 2-position, contributing electron-donating effects and influencing solubility.
- 4-Isopropylbenzylidene moiety at the 5-position, enhancing lipophilicity and steric bulk, which may improve membrane permeability in biological systems.
Synthetic routes for such compounds typically involve condensation reactions under mild conditions (e.g., methanol solvent, potassium carbonate base, room temperature stirring) to form the benzylidene linkage, as described in analogous protocols .
Properties
Molecular Formula |
C22H21N3O3S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H21N3O3S/c1-13(2)15-7-5-14(6-8-15)11-19-21(26)25-22(29-19)23-20(24-25)16-9-10-17(27-3)18(12-16)28-4/h5-13H,1-4H3/b19-11- |
InChI Key |
XLRQKKXWIFYKDV-ODLFYWEKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate can be further reacted with hydrazine derivatives to form the triazole ring.
Substitution Reactions: The final compound is obtained by introducing the dimethoxyphenyl and isopropylbenzylidene groups through substitution reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing double bonds or other reducible groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Activity: While anticancer activity is demonstrated for amino-substituted analogs , the target compound’s 3,4-dimethoxy and isopropyl groups warrant evaluation against kinase targets or inflammatory pathways.
- Crystallography : Structural data for isostructural compounds (e.g., ) suggest the utility of SHELX software for resolving conformation and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
